GABAA receptor agent 1

Description

Properties

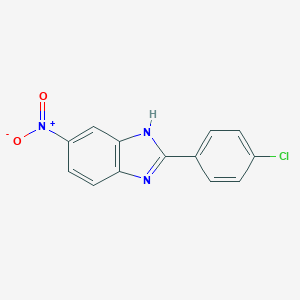

IUPAC Name |

2-(4-chlorophenyl)-6-nitro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O2/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(17(18)19)7-12(11)16-13/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXNOHLXULKUIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601279614 | |

| Record name | 2-(4-Chlorophenyl)-5-nitrobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1571-87-5 | |

| Record name | 2-(4-Chlorophenyl)-5-nitrobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1571-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-5-nitrobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

GABAA receptor agent 1 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of GABA-A Receptor Agents

Introduction to the GABA-A Receptor

The γ-Aminobutyric acid type A (GABA-A) receptor is a pentameric, ligand-gated ion channel that serves as the primary mediator of fast inhibitory neurotransmission in the mammalian central nervous system (CNS).[1][2][3] Its endogenous ligand is GABA, the main inhibitory neurotransmitter.[3][4] Structurally, GABA-A receptors are heteropentameric protein assemblies formed from a selection of 19 different subunits (e.g., α, β, γ, δ), which surround a central chloride (Cl⁻) ion-selective pore.[4][5] The most common isoform in the brain consists of two α, two β, and one γ subunit (α₂β₂γ).[6] This subunit diversity leads to a vast number of receptor isoforms with distinct pharmacological properties, brain distribution, and physiological roles.[7] The receptor complex not only possesses a binding site for GABA (the orthosteric site) but also multiple other binding sites for a variety of clinically important drugs, known as allosteric sites.[6][4][5]

Core Signaling Pathway of the GABA-A Receptor

The fundamental action of the GABA-A receptor is to control the flow of chloride ions across the neuronal membrane. In the mature CNS, this process leads to neuronal inhibition.

-

GABA Binding: The signaling cascade is initiated when two molecules of GABA bind to the orthosteric sites located at the interfaces between the α and β subunits.[6][8]

-

Conformational Change and Channel Opening: This binding event triggers a conformational change in the receptor protein, leading to the rapid opening of the integral chloride ion channel.[3][9][10]

-

Chloride Influx: The open channel is selectively permeable to chloride ions (Cl⁻).[3][6] Due to the typically higher extracellular concentration of Cl⁻, the opening of the channel results in an influx of these negatively charged ions into the neuron.[1][9][10]

-

Hyperpolarization: The influx of Cl⁻ increases the negative charge inside the neuron, causing the membrane potential to become more negative, or hyperpolarized.[4][9][10] This hyperpolarization moves the membrane potential further away from the threshold required to fire an action potential.

-

Neuronal Inhibition: By making it more difficult for the neuron to depolarize and fire, the GABA-A receptor exerts a powerful inhibitory effect on neuronal excitability.[2][3] This mechanism is crucial for maintaining the balance between excitation and inhibition in the brain.[10]

Classification and Mechanism of Action of GABA-A Receptor Agents

GABA-A receptor agents are broadly classified based on the site to which they bind and their effect on receptor function.

Orthosteric Ligands

These agents bind directly to the GABA binding site.

-

Agonists: These compounds, such as GABA itself, muscimol, and isoguvacine, bind to the orthosteric site and activate the receptor, causing the chloride channel to open.[11] They mimic the natural effect of GABA.

-

Competitive Antagonists: These molecules, like bicuculline, bind to the orthosteric GABA site but do not activate the receptor.[1][11] By occupying the binding site, they prevent GABA from binding and activating the channel, thereby blocking inhibitory neurotransmission and often producing convulsant effects.[1][12]

Allosteric Modulators

These agents bind to sites on the receptor complex that are distinct from the GABA binding site. They have no effect on their own but modulate the effect of GABA.[4]

-

Positive Allosteric Modulators (PAMs): This is the largest and most clinically significant class of GABA-A agents. PAMs enhance the effect of GABA, leading to increased inhibition.[4][10]

-

Benzodiazepines (e.g., Diazepam, Alprazolam): Bind to the "benzodiazepine site" at the interface of α and γ subunits.[6][4] They increase the frequency of channel opening in the presence of GABA, thereby potentiating its inhibitory effect.[11][13]

-

Barbiturates (e.g., Pentobarbital): Bind to a distinct allosteric site and increase the duration of channel opening.[14] At higher concentrations, they can also directly activate the receptor, acting as agonists.[15][16]

-

Neurosteroids (e.g., Allopregnanolone): These endogenous or synthetic steroids also potentiate GABA's effects and can act as direct agonists at high concentrations.[11][17] Cryo-EM studies have identified their binding site within the transmembrane domain at subunit interfaces.[18][19]

-

Ethanol and General Anesthetics (e.g., Propofol, Etomidate): These substances act as PAMs at various sites on the GABA-A receptor, contributing to their sedative and anesthetic properties.[10][13]

-

-

Negative Allosteric Modulators (NAMs): These compounds bind to an allosteric site and reduce the effect of GABA, leading to decreased inhibition and often causing pro-convulsant or anxiogenic effects. Picrotoxin is an example of a NAM that acts as a non-competitive channel blocker.[16]

-

Inverse Agonists: A specific class of NAMs that bind to the benzodiazepine site and produce an effect opposite to that of agonists. They decrease the frequency of channel opening, reducing GABA's baseline effect and promoting neuronal excitability.[20]

References

- 1. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABA receptor - Wikipedia [en.wikipedia.org]

- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. Cryo-EM structure of the benzodiazepine-sensitive α1β1γ2S tri-heteromeric GABAA receptor in complex with GABA | eLife [elifesciences.org]

- 6. GABAA receptor - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Looking for Novelty in an “Old” Receptor: Recent Advances Toward Our Understanding of GABAARs and Their Implications in Receptor Pharmacology [frontiersin.org]

- 8. Modes and models of GABAA receptor gating - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]

- 10. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 11. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Modulation of GABAA receptor channel gating by pentobarbital - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GABA receptor agonist - Wikipedia [en.wikipedia.org]

- 16. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cryo-EM structures reveal native GABAA receptor assemblies and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cryo-EM structures reveal native GABAA receptor assemblies and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide on the Binding Affinity and Kinetics of GABAA Receptor Modulators: A Case Study with Diazepam

Disclaimer: The term "GABAA receptor agent 1" is a placeholder. This document uses Diazepam, a well-characterized benzodiazepine, as a representative example to illustrate the principles of GABAA receptor binding affinity and kinetics.

This technical guide provides a comprehensive overview of the binding characteristics of Diazepam to the GABAA receptor, a critical area of study for neuroscience research and the development of therapeutic agents targeting the central nervous system. The GABAA receptor, a ligand-gated ion channel, is the primary site of fast synaptic inhibition in the brain. Its modulation by agents like benzodiazepines is fundamental to their anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.

This document details the quantitative measures of binding affinity and the kinetics of these interactions, presents the experimental protocols used to derive this data, and visualizes the associated pathways and workflows.

Binding Affinity of Diazepam

The affinity of a ligand for its receptor is a measure of how tightly it binds. It is typically reported in terms of the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity.

Diazepam exhibits high affinity for the benzodiazepine binding site on the GABAA receptor, which is located at the interface of the α and γ subunits. Its affinity varies depending on the specific α subunit present in the receptor complex.

Table 1: Binding Affinity of Diazepam for Human GABAA Receptor Subtypes

| Receptor Subtype | Ki (nM) | Assay Condition | Reference Compound |

| α1β2γ2 | 1.8 - 25 | Radioligand binding assay with [3H]flumazenil | Flumazenil |

| α2β2γ2 | 2.1 - 29 | Radioligand binding assay with [3H]flumazenil | Flumazenil |

| α3β2γ2 | 2.7 - 40 | Radioligand binding assay with [3H]flumazenil | Flumazenil |

| α5β2γ2 | 1.5 - 21 | Radioligand binding assay with [3H]flumazenil | Flumazenil |

Note: The range of Ki values reflects the variability reported across different studies and experimental conditions.

Binding Kinetics of Diazepam

Binding kinetics describe the rate at which a ligand binds to and dissociates from its receptor. These parameters, the association rate constant (kon) and the dissociation rate constant (koff), provide a dynamic view of the drug-receptor interaction. The ratio of koff to kon defines the equilibrium dissociation constant (Kd).

Table 2: Binding Kinetics of Diazepam at the GABAA Receptor

| Parameter | Value | Receptor Subtype | Method |

| kon (Association Rate) | ~1 x 10^8 M⁻¹s⁻¹ | α1β2γ2 | Electrophysiology |

| koff (Dissociation Rate) | ~1 s⁻¹ | α1β2γ2 | Electrophysiology |

| Residence Time (1/koff) | ~1 second | α1β2γ2 | Electrophysiology |

Note: Kinetic data for benzodiazepines can be technically challenging to acquire and may vary significantly with the experimental setup.

Experimental Protocols

The data presented above are derived from sophisticated experimental techniques. The following sections provide an overview of the methodologies employed.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Protocol Outline:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or cells expressing the recombinant GABAA receptor subtype of interest in a suitable buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membranes multiple times by resuspension and centrifugation to remove endogenous substances.

-

-

Binding Assay:

-

Incubate the prepared membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]flumazenil) and varying concentrations of the unlabeled test compound (Diazepam).

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)

Electrophysiological techniques measure the ion flow through the GABAA receptor channel in response to GABA application, and how this current is modulated by compounds like Diazepam. This provides functional data on affinity and kinetics.

Protocol Outline:

-

Cell Preparation:

-

Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific GABAA receptor subunit combinations.

-

For patch clamp, prepare cells for recording. For two-electrode voltage clamp, inject cRNA into oocytes and allow for receptor expression.

-

-

Recording:

-

Clamp the cell membrane potential at a fixed value (e.g., -60 mV).

-

Apply a submaximal concentration of GABA (e.g., EC20) to elicit a baseline chloride current (I_GABA).

-

Co-apply the test compound (Diazepam) with GABA and record the potentiated current.

-

-

Data Analysis:

-

To determine affinity (EC50), apply a range of Diazepam concentrations and plot the potentiation of the GABA-evoked current.

-

To determine kinetics (kon and koff), measure the rate of current potentiation upon drug application and the rate of current decay upon drug washout. These rates can be fitted with exponential functions to derive the kinetic constants.

-

Caption: Workflow for electrophysiological recording.

Signaling Pathway

Diazepam is a positive allosteric modulator (PAM) of the GABAA receptor. It does not activate the receptor directly but enhances the effect of the endogenous ligand, GABA.

-

GABA Binding: GABA binds to the interface between the α and β subunits of the GABAA receptor.

-

Diazepam Binding: Diazepam binds to the benzodiazepine site at the α and γ subunit interface.

-

Conformational Change: The binding of Diazepam induces a conformational change in the receptor that increases the affinity of the receptor for GABA.

-

Enhanced Channel Gating: This allosteric modulation increases the frequency of the GABA-gated chloride channel opening.

-

Chloride Influx: The increased channel opening leads to a greater influx of chloride ions (Cl-) into the neuron.

-

Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

-

Inhibitory Effect: The overall effect is an enhancement of synaptic inhibition in the central nervous system.

An In-depth Technical Guide to the Synthesis and Chemical Properties of Zolpidem, a GABAA Receptor Modulating Agent

Introduction

Zolpidem is a nonbenzodiazepine hypnotic agent utilized for the short-term management of insomnia.[1] It belongs to the imidazopyridine class of drugs and functions as a positive allosteric modulator of the GABAA receptor, enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.[1][2] This document provides a comprehensive overview of the synthesis, chemical properties, and relevant experimental methodologies for Zolpidem, intended for researchers, scientists, and professionals in drug development.

Synthesis of Zolpidem

Several synthetic routes for Zolpidem have been developed, with a common starting material being 4-methylacetophenone.[1] A widely recognized synthesis involves a multi-step process that has been optimized to improve overall yield and purity.[3]

One common synthetic pathway can be summarized as follows:

-

Bromination of 4-methylacetophenone: The synthesis typically begins with the bromination of 4-methylacetophenone (2) to yield the corresponding bromo derivative (3).[3]

-

Condensation with 2-amino-5-methylpyridine: The resulting bromo derivative is then condensed with 2-amino-5-methylpyridine to form the imidazopyridine intermediate (4).[3]

-

Mannich Reaction: A Mannich reaction is performed on the imidazopyridine intermediate to introduce an N,N-dimethylamino group, yielding an N,N-dimethylamino imidazopyridine derivative (5).[3]

-

Conversion to Cyano Methyl Imidazopyridine: This derivative is further converted to its cyano methyl imidazopyridine derivative (7) via a methyl iodide quaternary salt (6).[3]

-

Alkaline Hydrolysis: The cyano compound undergoes alkaline hydrolysis to produce a pyridine acetic acid compound (8).[3]

-

Amidation: Finally, the key intermediate (8) is reacted with carbonyl diimidazole, followed by amidation with anhydrous dimethylamine to yield Zolpidem (1).[3]

An improved and more scalable four-stage process has been reported, enhancing the overall yield from 40% to 66% and achieving a purity of over 99.9% by HPLC.[3] This modified process involves the preparation of an acid chloride from the pyridine acetic acid intermediate, which is then condensed with dimethylamine.[3] Another patented process involves reacting N,N-dimethyl-3-(4-methyl)benzoyl propionamide with bromine, followed by condensation with 2-amino-5-methylpyridine to produce the Zolpidem base.[4][5]

Chemical Properties of Zolpidem

Zolpidem is an imidazo[1,2-a]pyridine compound with a 4-tolyl group at the 2-position, an N,N-dimethylcarbamoylmethyl group at the 3-position, and a methyl substituent at the 6-position.[6] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide | [6] |

| Molecular Formula | C₁₉H₂₁N₃O | [6] |

| Molecular Weight | 307.39 g/mol | [7][8] |

| CAS Number | 82626-48-0 | [6][8] |

| Melting Point | 196 °C | [6][8] |

| Solubility | 23 mg/mL in water at 20°C | [6][8] |

| pKa | 6.2 | [8] |

| LogP | 3.02 | [6] |

| Bioavailability | 70% (oral) | [1] |

| Protein Binding | 92% | [1] |

| Elimination Half-Life | 2-3 hours | [1] |

Experimental Protocols

GABAA Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of a test compound, such as Zolpidem, for the benzodiazepine binding site on the GABAA receptor.

Materials:

-

Rat or mouse whole brain tissue

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]Flunitrazepam (a classic benzodiazepine)

-

Non-specific binding control: Clonazepam (1 µM)

-

Test compound (e.g., Zolpidem) at various concentrations

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

Methodology:

-

Membrane Preparation:

-

Homogenize fresh or frozen brain tissue in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Resuspend the pellet in Wash Buffer and incubate at 37°C for 30 minutes to remove endogenous GABA.

-

Centrifuge again at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of Assay Buffer

-

50 µL of [³H]Flunitrazepam (at a final concentration of ~1 nM)

-

50 µL of either:

-

Assay Buffer (for total binding)

-

Clonazepam (for non-specific binding)

-

Test compound at various concentrations (for competition binding)

-

-

50 µL of the prepared membrane suspension (50-100 µg of protein)

-

-

Incubate the plate at 4°C for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

For competition experiments, plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Visualizations

Caption: GABAA receptor signaling pathway modulated by Zolpidem.

Caption: Experimental workflow for GABAA receptor modulator characterization.

References

- 1. Zolpidem - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. WO2005010002A1 - Process for the synthesis of zolpidem - Google Patents [patents.google.com]

- 5. US20050054669A1 - Process for the synthesis of zolpidem - Google Patents [patents.google.com]

- 6. Zolpidem | C19H21N3O | CID 5732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Zolpidem (CAS 82626-48-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Zolpidem [drugfuture.com]

The Structure-Activity Relationship of GABA-A Receptor Agents: A Technical Guide

An In-depth Examination of the Molecular Interactions Governing the Efficacy and Selectivity of GABA-A Receptor Modulators for Researchers, Scientists, and Drug Development Professionals.

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] Its complex heteropentameric structure, assembled from a diverse array of 19 subunits (including α, β, γ, δ, ε, θ, π, and ρ), gives rise to a vast number of receptor isoforms with distinct physiological and pharmacological properties.[1][3] These receptors are the targets for a wide range of clinically important drugs, including benzodiazepines, barbiturates, and neurosteroids, which allosterically modulate the receptor's function to produce sedative, anxiolytic, anticonvulsant, and anesthetic effects.[4] Understanding the intricate structure-activity relationships (SAR) of these agents is paramount for the rational design of novel therapeutics with improved efficacy and side-effect profiles. This guide provides a detailed overview of the core SAR principles for major classes of GABA-A receptor agents, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Signaling Pathway of the GABA-A Receptor

The binding of the endogenous neurotransmitter GABA to its site at the interface between α and β subunits triggers a conformational change in the receptor, opening a central chloride ion (Cl⁻) channel.[5] The resulting influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[1] Allosteric modulators bind to distinct sites on the receptor complex to enhance or inhibit this process.

Benzodiazepines: Modulators of GABA Potency

Benzodiazepines (BZDs) are positive allosteric modulators that bind to a specific site at the interface of the α and γ subunits of the GABA-A receptor.[5] This binding event increases the affinity of GABA for its receptor, leading to an increased frequency of channel opening and a potentiation of the inhibitory GABAergic signal.[5] The subunit composition of the receptor, particularly the type of α subunit (α1, α2, α3, or α5), dictates the binding affinity and pharmacological profile of different BZDs.[5][6]

Benzodiazepine Structure-Activity Relationship

The classical benzodiazepine scaffold consists of a fused benzene and diazepine ring system. Key structural modifications and their impact on activity are summarized below. A logical diagram illustrating these relationships is provided.

-

7-Position Substituent: An electron-withdrawing group (e.g., Cl, NO₂) is crucial for high affinity.

-

5-Position Phenyl Ring: This is generally required for activity. Substituents on this ring can modulate selectivity.

-

1- and 2-Positions: Modifications at the N1 position and the carbonyl group at C2 influence potency and metabolic stability.

-

3-Position: Hydroxylation or the introduction of other groups can affect the duration of action and metabolic pathways.

Quantitative SAR Data for Benzodiazepines

The binding affinities (Ki) of various benzodiazepine analogues differ across GABA-A receptor subtypes, leading to their distinct pharmacological profiles. For example, ligands with higher affinity for α1-containing receptors tend to be more sedative, while those targeting α2/α3-containing receptors are often more anxiolytic.[5]

| Compound | R7 | R1 | R2' | Ki (nM) α1β3γ2 | Ki (nM) α2β3γ2 | Ki (nM) α3β3γ2 | Ki (nM) α5β3γ2 | Reference |

| Diazepam | Cl | CH₃ | H | 4.1 | 5.0 | 7.9 | 10.0 | [6] |

| Flumazenil | F | (ester) | H | 0.4 | 0.4 | 0.4 | 0.3 | [6] |

| Bretazenil | Br | (ester) | H | 0.3 | 0.3 | 0.3 | 0.3 | [6] |

| Compound 1-S | I | CH₃ | F | 2.5 | 0.9 | 2.5 | 0.6 | [6] |

| Compound 1-R | I | CH₃ | F | 5.3 | 2.6 | 4.5 | 1.0 | [6] |

Table 1: Binding affinities (Ki) of selected benzodiazepines at different recombinant rat GABA-A receptor subtypes. Data extracted from literature.[6]

Barbiturates: Modulators of Channel Open Time

Barbiturates represent another class of positive allosteric modulators, but their mechanism differs from benzodiazepines. They bind to a distinct site on the GABA-A receptor and increase the duration of the chloride channel opening, rather than the frequency.[3] This action leads to a more profound inhibitory effect and explains their higher toxicity in overdose compared to benzodiazepines. The affinity and efficacy of barbiturates are dependent on the subunit composition, with the α subunit appearing to be particularly important.[3]

Barbiturate Structure-Activity Relationship

The core structure of barbiturates is barbituric acid. The key SAR points are:

-

5-Position Substituents: The nature of the two substituents at the C5 position is the primary determinant of pharmacological activity.

-

Both positions must be substituted for hypnotic activity.

-

Increasing the lipophilicity of these substituents generally increases potency and duration of action.

-

Branching, unsaturation, or halogenation of the alkyl chains at C5 tends to increase potency. For example, pentobarbital is more potent than amobarbital.[7]

-

-

2-Position Substituent: Replacing the oxygen at C2 with a sulfur atom (to form a thiobarbiturate, e.g., thiopental) increases lipid solubility, leading to a faster onset and shorter duration of action.

-

N-Substitution: Methylation at one of the nitrogen atoms can increase the speed of onset but also increases the rate of metabolic degradation.

| Compound | R₅ₐ | R₅b | Potency (EC₅₀) for increasing IPSC decay | Reference |

| Pentobarbital | Ethyl | 1-Methylbutyl | 41 µM | [7] |

| Amobarbital | Ethyl | Isopentyl | 103 µM | [7] |

| Phenobarbital | Ethyl | Phenyl | 144 µM | [7] |

Table 2: Potency of selected barbiturates on GABA-A receptor function in rat neocortex. Data extracted from literature.[7]

Neurosteroids: Endogenous and Synthetic Modulators

Neurosteroids, such as allopregnanolone, are potent endogenous positive allosteric modulators of the GABA-A receptor.[8] They are thought to bind within the transmembrane domains of the receptor subunits.[8] The SAR for neurosteroids is highly specific, particularly concerning the stereochemistry of the steroid A-ring.

Neurosteroid Structure-Activity Relationship

-

C3-Hydroxyl Group: A hydroxyl group at the C3 position in the α-configuration (3α-OH) is obligatory for positive modulatory activity. The corresponding 3β-OH epimers are generally inactive or may act as negative modulators.[7][8]

-

A-Ring Conformation: A reduced A-ring (5α or 5β configuration) is required.

-

C17/C20 Region: Alterations to the side chain at C17 or the ketone at C20 can significantly alter the potency and efficacy of the neurosteroid.[7]

Quantitative SAR Data for Neurosteroids

The functional activity of various neurosteroids has been quantified by measuring their ability to potentiate tonic currents mediated by extrasynaptic δ-containing GABA-A receptors.

| Compound | EC₅₀ (nM) for Tonic Current Potentiation | Eₘₐₓ (% of GABA) | Reference |

| Allopregnanolone (3α,5α-THP) | 29.8 | 398 | [8] |

| Tetrahydrodeoxycorticosterone (THDOC) | 21.3 | 436 | [8] |

| Ganaxolone | 15.1 | 412 | [8] |

| 3α,5β-THP | 63.1 | 291 | [8] |

| Androstanediol | 186.2 | 118 | [8] |

| Epi-allopregnanolone (3β,5α-THP) | Inactive | - | [8] |

Table 3: Functional activity of selected neurosteroids at extrasynaptic GABA-A receptors in murine dentate gyrus granule cells. Data extracted from literature.[8]

Experimental Protocols

The characterization of GABA-A receptor agents relies on a combination of binding and functional assays.

Radioligand Binding Assay ([³H]Flumazenil)

This assay is used to determine the affinity (Ki) of a test compound for the benzodiazepine binding site on the GABA-A receptor. It involves measuring the displacement of a radiolabeled ligand (e.g., [³H]Flumazenil) by the unlabeled test compound.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in binding buffer (50 mM Tris-HCl, pH 7.4) and repeat the centrifugation step twice to wash the membranes.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay). Store at -80°C.[9]

-

-

Binding Assay:

-

In a 96-well plate, add membrane homogenate (typically 50-100 µg protein per well).

-

Add increasing concentrations of the unlabeled test compound.

-

Add a fixed concentration of [³H]Flumazenil (e.g., 1 nM).

-

For non-specific binding determination, add a high concentration of a non-radiolabeled BZD (e.g., 10 µM Diazepam) to a set of wells.

-

Incubate the plate at 4°C for 60-90 minutes.

-

-

Termination and Detection:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through GABA-A receptor channels in a single cell, providing a direct functional readout of drug activity (e.g., potentiation of GABA-evoked currents).

Detailed Methodology:

-

Cell Preparation:

-

Plate cells expressing the GABA-A receptor subtype of interest (e.g., HEK293 cells or cultured neurons) onto glass coverslips a few days prior to recording.[10]

-

Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF) or an appropriate extracellular solution.[10]

-

-

Pipette Preparation:

-

Fabricate recording pipettes from borosilicate glass capillaries using a micropipette puller. The resistance should be 3-7 MΩ when filled with intracellular solution.[10]

-

Fill the pipette with an intracellular solution containing ions that mimic the cell's interior (e.g., K-Gluconate or CsCl based).

-

-

Establishing a Recording:

-

Using a micromanipulator, carefully approach a target cell with the glass pipette while applying slight positive pressure.[11]

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (a "giga-seal," >1 GΩ) between the pipette tip and the cell membrane.[11]

-

Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the "whole-cell" configuration. This allows electrical access to the cell's interior.[11]

-

-

Data Acquisition:

-

Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV) using a patch-clamp amplifier.

-

Apply GABA at a low concentration (e.g., EC₅-EC₂₀) to elicit a baseline current response.

-

Co-apply the test compound with GABA and record the change in the current amplitude.

-

Perform dose-response experiments by applying increasing concentrations of the test compound to determine its EC₅₀ (concentration for 50% maximal effect) and efficacy (maximal potentiation).[12]

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

-

Normalize the responses to the baseline GABA current.

-

Plot the normalized current potentiation against the log concentration of the test compound and fit with a sigmoidal dose-response curve to calculate EC₅₀ and Eₘₐₓ.

-

Conclusion

The structure-activity relationships of GABA-A receptor modulators are complex and highly dependent on both the chemical structure of the ligand and the specific subunit composition of the receptor isoform. Benzodiazepines enhance the frequency of channel opening, barbiturates prolong the duration of opening, and neurosteroids act via distinct transmembrane sites, all resulting in potentiation of GABAergic inhibition. A thorough understanding of these SAR principles, derived from quantitative binding and functional assays, is essential for the continued development of next-generation therapeutics targeting the GABAergic system with greater selectivity and improved clinical outcomes.

References

- 1. cn.aminer.org [cn.aminer.org]

- 2. researchgate.net [researchgate.net]

- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurosteroid Structure-Activity Relationships for Functional Activation of Extrasynaptic δGABA(A) Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurosteroid Structure-Activity Relationships for Functional Activation of Extrasynaptic δGABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of neuroactive steroids on [3H]flumazenil binding to the GABAA receptor complex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. mdpi.com [mdpi.com]

In Vitro Characterization of GABAA Receptor Agent 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of GABAA Receptor Agent 1 , a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor. This document details the methodologies for key experiments, presents quantitative data in a structured format, and includes visualizations of signaling pathways and experimental workflows.

Introduction

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its modulation presents a key therapeutic strategy for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. GABAA Receptor Agent 1 has been developed as a potential therapeutic agent targeting this receptor. This guide outlines the essential in vitro assays performed to elucidate its pharmacological profile.

Data Presentation

The following tables summarize the quantitative data obtained for GABAA Receptor Agent 1 in various in vitro assays.

Table 1: Radioligand Binding Affinity of GABAA Receptor Agent 1 at Various GABAA Receptor Subtypes

| GABAA Receptor Subtype | Radioligand | Ki (nM) |

| α1β2γ2 | [3H]-Flunitrazepam | 1.2 ± 0.2 |

| α2β2γ2 | [3H]-Flunitrazepam | 2.5 ± 0.4 |

| α3β2γ2 | [3H]-Flunitrazepam | 3.1 ± 0.5 |

| α5β2γ2 | [3H]-Flunitrazepam | 15.8 ± 2.1 |

Ki values represent the mean ± standard error of the mean (SEM) from three independent experiments.

Table 2: Functional Potency and Efficacy of GABAA Receptor Agent 1 in Electrophysiological Assays

| GABAA Receptor Subtype | EC50 (nM) | % GABA EC20 Modulation (Emax) |

| α1β2γ2 | 25.3 ± 3.7 | 150 ± 12 |

| α2β2γ2 | 48.9 ± 6.2 | 185 ± 15 |

| α3β2γ2 | 55.1 ± 7.1 | 170 ± 14 |

| α5β2γ2 | 210.4 ± 25.8 | 80 ± 9 |

EC50 and Emax values represent the mean ± SEM from at least three separate experiments.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of GABAA Receptor Agent 1 for different GABAA receptor subtypes.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing specific GABAA receptor subtypes (α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

-

[3H]-Flunitrazepam (specific activity ~80 Ci/mmol).

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

-

GABAA Receptor Agent 1.

-

Unlabeled Diazepam (for non-specific binding determination).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Thaw the cell membrane preparations on ice.

-

Perform serial dilutions of GABAA Receptor Agent 1 in binding buffer.

-

In a 96-well microplate, add in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of [3H]-Flunitrazepam (final concentration 1 nM), and 100 µL of cell membrane suspension (20-40 µg protein).

-

Non-specific Binding: 50 µL of unlabeled Diazepam (final concentration 10 µM), 50 µL of [3H]-Flunitrazepam (final concentration 1 nM), and 100 µL of cell membrane suspension.

-

Displacement: 50 µL of GABAA Receptor Agent 1 at various concentrations, 50 µL of [3H]-Flunitrazepam (final concentration 1 nM), and 100 µL of cell membrane suspension.

-

-

Incubate the plates at 4°C for 90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the displacement curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Objective: To determine the functional potency (EC50) and efficacy (Emax) of GABAA Receptor Agent 1 on different GABAA receptor subtypes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for GABAA receptor subunits (α, β, γ).

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5).

-

GABA.

-

GABAA Receptor Agent 1.

-

Two-electrode voltage clamp setup.

Procedure:

-

Prepare and inject Xenopus oocytes with cRNAs encoding the desired GABAA receptor subunits.

-

Incubate the oocytes for 2-7 days at 18°C.

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Clamp the oocyte membrane potential at -60 mV.

-

Establish a baseline GABA response by applying a concentration of GABA that elicits approximately 20% of the maximal response (GABA EC20).

-

Prepare serial dilutions of GABAA Receptor Agent 1.

-

Co-apply the GABA EC20 with increasing concentrations of GABAA Receptor Agent 1.

-

Record the potentiation of the GABA-evoked current at each concentration of Agent 1.

-

Wash the oocyte with ND96 solution between applications.

-

Construct a concentration-response curve and determine the EC50 and Emax (maximum percentage potentiation of the GABA EC20 response) using non-linear regression.

Mandatory Visualizations

GABAA Receptor Signaling Pathway

Caption: GABAA Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow for Two-Electrode Voltage Clamp (TEVC)

Caption: Two-Electrode Voltage Clamp (TEVC) Workflow.

GABAA Receptor α1 Subtype Selectivity Profiling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and data crucial for profiling the selectivity of agents targeting the α1 subtype of the γ-aminobutyric acid type A (GABAA) receptor. The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] Its diverse subunit composition gives rise to numerous receptor subtypes with distinct pharmacological properties. The α1 subunit is a key component of the most abundant GABAA receptor subtype in the brain, and modulators selective for this subtype are of significant interest for therapeutic development, particularly for sedative and hypnotic applications.[2][3]

Introduction to GABAA Receptor α1 Subtype Selectivity

GABAA receptors are pentameric structures assembled from a variety of subunits, including α, β, and γ.[4] The specific combination of these subunits determines the receptor's physiological and pharmacological characteristics. Agents that modulate GABAA receptor function, such as benzodiazepines, exhibit varying degrees of selectivity for different α subunits. For instance, ligands with high affinity and efficacy at α1-containing receptors are typically associated with sedative and hypnotic effects, whereas those targeting α2 and α3 subtypes often exhibit anxiolytic properties.[2] Therefore, accurately profiling the selectivity of a compound for the α1 subtype is a critical step in preclinical drug development.

Quantitative Analysis of α1 Subtype Selectivity

The selectivity of a compound is determined by comparing its binding affinity (Ki) and functional potency/efficacy (EC50, Imax) at the α1 subtype relative to other major α subtypes (α2, α3, and α5).

Data Presentation: Ligand Selectivity Profiles

The following tables summarize the binding affinities (Ki) of several well-characterized GABAA receptor modulators, highlighting their selectivity for the α1 subunit. Data is compiled from studies utilizing recombinant human GABAA receptors expressed in various cell systems.

| Compound | α1βxγ2 (Ki, nM) | α2βxγ2 (Ki, nM) | α3βxγ2 (Ki, nM) | α5βxγ2 (Ki, nM) | α1 Selectivity Ratio (α2/α1) | α1 Selectivity Ratio (α3/α1) | α1 Selectivity Ratio (α5/α1) |

| Zolpidem | 20[2] | 400[2] | 380[3] | >5000[2] | 20 | 19 | >250 |

| CL 218 ,872 | 130[5][6] | 1820[5][6] | 1530[5][6] | 490[5][6] | 14 | 11.8 | 3.8 |

| Bretazenil | Binds with high affinity | Binds with high affinity | Binds with high affinity | Binds with high affinity | Partial Agonist | Partial Agonist | Partial Agonist |

Note: Bretazenil is a partial agonist with high affinity across multiple subtypes, its selectivity is more nuanced and related to its lower intrinsic efficacy compared to full agonists like diazepam.[7]

Experimental Protocols for Subtype Selectivity Profiling

Accurate determination of subtype selectivity relies on robust and well-defined experimental protocols. The two primary methods employed are radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay for GABAA Receptors

Radioligand binding assays are a fundamental technique for determining the affinity of a test compound for a specific receptor subtype.[8][9] This is typically achieved through competitive binding experiments where the test compound's ability to displace a known radiolabeled ligand is measured.

Protocol: Competitive Radioligand Binding Assay using Transfected HEK293 Cells

-

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Co-transfect cells with plasmids encoding the desired human GABAA receptor subunits (e.g., α1, β2, and γ2 for the α1 subtype) using a suitable transfection reagent (e.g., Lipofectamine).

-

-

Membrane Preparation:

-

After 48-72 hours of expression, harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Homogenize the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.[10]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[10]

-

Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the cell membranes.[10]

-

Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation (typically 50-100 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]flunitrazepam for the benzodiazepine site), and varying concentrations of the unlabeled test compound.[8]

-

To determine non-specific binding, include wells with a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM Diazepam).

-

Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful electrophysiological technique used to measure the functional effects of a compound on ion channels expressed in large cells, such as Xenopus laevis oocytes.[11][12] This method allows for the determination of a compound's potency (EC50) and efficacy (Imax) as a modulator of GABA-evoked currents.

Protocol: TEVC Recording from Xenopus Oocytes Expressing GABAA Receptors

-

Oocyte Preparation and cRNA Injection:

-

Harvest stage V-VI oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject the oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, and γ2) at a specific ratio.

-

Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression.[1][13]

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl), one for voltage sensing and the other for current injection.[11][12]

-

Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

-

Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.

-

Co-apply the test compound at various concentrations with the same concentration of GABA and record the potentiation of the GABA-evoked current.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.

-

Calculate the percentage potentiation of the GABA response for each concentration of the test compound.

-

Plot the percentage potentiation as a function of the log concentration of the test compound to generate a concentration-response curve.

-

Determine the EC50 (the concentration of the compound that produces 50% of the maximal potentiation) and the Imax (the maximal potentiation) from the curve using non-linear regression analysis.

-

Visualizing Key Processes in GABAA Receptor Profiling

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathway of the GABAA receptor and the workflows for the experimental protocols described above.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zolpidem - Wikipedia [en.wikipedia.org]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CL 218872 | GABAA Receptors | Tocris Bioscience [tocris.com]

- 6. rndsystems.com [rndsystems.com]

- 7. Bretazenil - Wikipedia [en.wikipedia.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. brieflands.com [brieflands.com]

- 10. PDSP - GABA [kidbdev.med.unc.edu]

- 11. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 13. multichannelsystems.com [multichannelsystems.com]

An In-depth Technical Guide to the Pharmacological Profile of Zolpidem, an α1-Subunit Selective GABA-A Receptor Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zolpidem is a nonbenzodiazepine hypnotic agent widely prescribed for the short-term treatment of insomnia.[1] Structurally an imidazopyridine, it acts as a positive allosteric modulator at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system.[2][3] These receptors are pentameric structures assembled from a variety of subunits (e.g., α, β, γ), with the most common isoform in the brain consisting of two α, two β, and one γ subunit.[3][4] Zolpidem's pharmacological profile is distinguished by its preferential binding affinity and efficacy for GABA-A receptors containing the α1 subunit, which is thought to mediate its potent sedative-hypnotic effects.[1][5][6] This document provides a detailed overview of Zolpidem's pharmacological characteristics, the experimental protocols used to determine them, and the underlying signaling pathways.

Pharmacological Profile: Quantitative Data

Zolpidem's interaction with GABA-A receptors is characterized by its binding affinity (Ki) and its functional efficacy (potentiation of GABA-induced currents). It displays a significantly higher affinity for receptors containing the α1 subunit compared to those with α2 and α3 subunits, and it has a negligible affinity for α5-containing receptors.[1][5]

Table 1: Binding Affinity (Ki) of Zolpidem for Human GABA-A Receptor Subtypes

| Receptor Subunit Composition | Binding Affinity (Ki) in nM | Reference |

| α1β3γ2 | 41 | [1] |

| α1β1γ2 | 111.9 | [1] |

| α2β1γ2 | 760.6 | [1] |

| α2β2γ2 | 765 | [1] |

| α3β1γ2 | 2149.5 | [1] |

| α5β1γ2 | > 10,000 | [1] |

Note: Lower Ki values indicate stronger binding affinity.

Table 2: Functional Efficacy of Zolpidem at Recombinant GABA-A Receptors

| Receptor Subtype | Parameter | Value | Notes | Reference |

| α1β2γ2s | Apparent KD | 3.7 x 10⁻⁸ M (at 16°C) | Potentiation of GABA response. | [7] |

| α1β2γ2s | Apparent KD | 2.1 x 10⁻⁷ M (at 36°C) | Affinity decreases at physiological temperature. | [7] |

| α3β2γ2s | Apparent KD | 5.6 x 10⁻⁷ M (at 16°C) | ~15-fold lower affinity than for α1 at 16°C. | [7] |

| α3β2γ2s | Apparent KD | 1.5 x 10⁻⁶ M (at 36°C) | ~7-fold lower affinity than for α1 at 36°C. | [7] |

| α1β2γ2 | Single-channel kinetics | ~80 nM | Prolonged duration of receptor activation. | [4] |

Experimental Protocols

The quantitative data presented above are typically generated using two key experimental techniques: radioligand binding assays to determine binding affinity and patch-clamp electrophysiology to assess functional modulation.

This protocol describes a competitive binding assay to determine the affinity (Ki) of Zolpidem for specific GABA-A receptor subtypes expressed in a cell line (e.g., HEK293 cells). The assay measures the displacement of a radiolabeled ligand (e.g., [³H]-Flumazenil) from the benzodiazepine binding site by unlabeled Zolpidem.

1. Membrane Preparation:

-

Culture HEK293 cells stably transfected with the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[8]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[8]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g or higher) to pellet the cell membranes.[8][9]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[9]

-

Resuspend the final pellet in assay binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the total protein concentration (e.g., using a BCA assay).[8]

2. Binding Assay:

-

In a 96-well plate, add a constant amount of membrane preparation (e.g., 50-120 µg protein) to each well.[8]

-

Add increasing concentrations of unlabeled Zolpidem (the competitor).

-

Add a constant, low concentration of a suitable radioligand that targets the benzodiazepine site, such as [³H]-Flumazenil (e.g., 1 nM).

-

For determining non-specific binding, use a high concentration of a non-radiolabeled ligand (e.g., 10 µM Diazepam).

-

Incubate the plate at a controlled temperature (e.g., 4°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]

3. Separation and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), separating the receptor-bound radioligand from the unbound radioligand.[8]

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

-

Measure the radioactivity trapped on the filters using a scintillation counter.

4. Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor (Zolpidem) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Zolpidem that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures how Zolpidem modulates the function of GABA-A receptors by recording GABA-activated chloride currents.

1. Cell Preparation:

-

Culture cells expressing the GABA-A receptor subtype of interest (e.g., HEK293 or Xenopus oocytes) on glass coverslips.

-

Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with an external recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4).

2. Whole-Cell Recording:

-

Fabricate a glass micropipette (2-5 MΩ resistance) and fill it with an internal solution designed to mimic the intracellular environment (e.g., containing CsCl, MgCl₂, EGTA, and HEPES, pH 7.2).

-

Under visual guidance, approach a single cell with the micropipette and form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette, establishing the whole-cell configuration. This provides electrical and molecular access to the cell's interior.[10]

3. Data Acquisition:

-

Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV) using a patch-clamp amplifier.

-

Apply a low concentration of GABA (e.g., EC₅-EC₂₀) to the cell via the perfusion system to elicit a baseline inward chloride current.

-

Co-apply the same concentration of GABA along with varying concentrations of Zolpidem.

-

Record the potentiation of the GABA-evoked current in the presence of Zolpidem.

4. Data Analysis:

-

Measure the peak amplitude of the GABA-evoked current in the absence and presence of Zolpidem.

-

Calculate the percentage potentiation for each Zolpidem concentration: [(I_GABA+Zolpidem / I_GABA) - 1] * 100.

-

Plot the percentage potentiation against the Zolpidem concentration to generate a dose-response curve and determine parameters like EC50 and maximal potentiation.

Visualizations: Workflows and Signaling Pathways

Caption: Workflow for characterizing Zolpidem's pharmacology.

Caption: Zolpidem's mechanism of action at the GABA-A receptor.

Conclusion

Zolpidem exhibits a distinct pharmacological profile characterized by its high-affinity binding and positive allosteric modulation of α1-subunit-containing GABA-A receptors.[1][5][6] This selectivity is believed to underlie its efficacy as a sedative-hypnotic agent while conferring a weaker profile for anxiolytic, myorelaxant, and anticonvulsant effects compared to non-selective benzodiazepines.[1] The experimental methodologies of radioligand binding and patch-clamp electrophysiology are crucial for quantifying its affinity and functional impact on receptor signaling. A thorough understanding of this profile is essential for the rational design of future therapeutics targeting the GABAergic system with improved specificity and reduced side effects.

References

- 1. Zolpidem - Wikipedia [en.wikipedia.org]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The behavioral pharmacology of zolpidem: evidence for the functional significance of α1-containing GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Temperature-dependent effect of zolpidem on the GABAA receptor-mediated response at recombinant human GABAA receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. PDSP - GABA [kidbdev.med.unc.edu]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

An In-depth Technical Guide on GABAA Receptor Positive Allosteric Modulators

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Gamma-Aminobutyric Acid type A (GABAA) receptor positive allosteric modulators (PAMs), a critical class of therapeutic agents. It delves into their core mechanisms of action, presents quantitative pharmacological data, details key experimental protocols for their characterization, and visualizes the intricate signaling pathways they influence.

Introduction to GABAA Receptors and Positive Allosteric Modulation

The GABAA receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] These receptors are ligand-gated ion channels that, upon binding to their endogenous ligand GABA, open an integral chloride (Cl-) channel.[1][2] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus dampening neuronal excitability.[1][2]

GABAA receptors are pentameric structures assembled from a diverse family of subunits (α, β, γ, δ, ε, π, θ, and ρ), with the most common isoform in the brain being composed of two α, two β, and one γ subunit.[2] This subunit heterogeneity gives rise to a wide array of receptor subtypes with distinct pharmacological properties and regional distribution in the brain.[2]

Positive allosteric modulators of the GABAA receptor are compounds that do not bind to the primary GABA binding site (the orthosteric site) but rather to a distinct site on the receptor complex, known as an allosteric site.[1][2] By binding to this allosteric site, PAMs induce a conformational change in the receptor that enhances the effect of GABA.[1] This potentiation can manifest as an increase in the frequency of channel opening (as with benzodiazepines) or an increase in the duration of channel opening (as with barbiturates), ultimately leading to a greater influx of chloride ions and a stronger inhibitory signal.[2][3] It is crucial to note that PAMs have little to no effect in the absence of GABA.[2]

Major Classes of GABAA Receptor Positive Allosteric Modulators

Several classes of drugs exert their therapeutic effects through positive allosteric modulation of GABAA receptors. These include:

-

Benzodiazepines: Widely prescribed for anxiety, insomnia, seizures, and muscle spasms. Examples include diazepam, alprazolam, and clonazepam.[1][2] They bind to the interface between the α and γ subunits.[2]

-

Z-drugs: A class of non-benzodiazepine hypnotics used for the treatment of insomnia, such as zolpidem, zaleplon, and eszopiclone.[3]

-

Barbiturates: Used as sedatives, anesthetics, and anticonvulsants, though their use has declined due to a narrow therapeutic index. Phenobarbital is a notable example.[2]

-

Neurosteroids: Endogenous or synthetic steroids, such as allopregnanolone, that can potently modulate GABAA receptor function.[2]

-

General Anesthetics: Many intravenous anesthetics, including propofol and etomidate, enhance GABAA receptor activity.[4]

-

Ethanol: The intoxicating effects of alcohol are, in part, mediated by its positive allosteric modulation of GABAA receptors.[2]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for representative GABAA receptor PAMs, including their binding affinity (Ki) and efficacy (EC50). This data is crucial for comparing the potency and effectiveness of different modulators.

| Compound | Receptor Subtype | Ki (nM) | EC50 (nM) | Efficacy (% Potentiation) | Reference |

| Diazepam | α1β2γ2 | - | 28-42 | 128-182% | [5] |

| α1β2γ2L | - | 13,600 | ~4-fold increase in GABA potency | [6] | |

| α1β2γ2 | - | 275 | 49% | [7] | |

| GABA-activated | - | 26-39 | - | [8] | |

| Zolpidem | Purkinje Neurons (ω1) | - | 33 | 189% | [5] |

| Striatal Neurons (ω2) | - | 195 | 236% | [5] | |

| α1β2γ2 | - | 5,800 | 221% of control duration | [9] | |

| α1βγ1 (HEK293) | - | ~200 | ~50-75% | [10] | |

| Propofol | GABA-activated | - | 61,000 (direct activation) | - | [11] |

| α1β3 | - | 1,000-10,000 | 95% | [12] | |

| Allopregnanolone | Control DGCs | - | 12.9 | - | [13] |

| Epileptic DGCs | - | 92.7 | - | [13] | |

| Phenobarbital | - | - | - | - | Data not readily available in a comparable format |

Note: Ki and EC50 values can vary significantly depending on the experimental conditions, receptor subtype composition, and the specific assay used.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of GABAA receptor PAMs. Below are protocols for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to GABA and PAMs.

Objective: To determine the effect of a test compound on GABA-evoked currents in cultured neurons or cells expressing recombinant GABAA receptors.

Materials:

-

Cultured neurons or transfected HEK293 cells on coverslips.

-

External solution (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.

-

Internal pipette solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, pH adjusted to 7.3 with CsOH.

-

Patch-clamp amplifier and data acquisition system.

-

Perfusion system for rapid solution exchange.

-

Borosilicate glass capillaries for pulling patch pipettes (resistance of 3-7 MΩ).[14]

Procedure:

-

Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.[15]

-

Pull a patch pipette and fill it with the internal solution.

-

Approach a cell with the pipette under positive pressure.

-

Form a high-resistance seal (GΩ) between the pipette tip and the cell membrane.

-

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[16]

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Establish a stable baseline recording.

-

Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a control current.

-

Wash out the GABA and allow the cell to recover.

-

Co-apply the test compound with the same concentration of GABA.

-

Measure the amplitude and kinetics of the potentiated current.

-

To determine the EC50, apply a range of concentrations of the test compound with a fixed concentration of GABA.

-

Analyze the data to quantify the potentiation and determine the pharmacological parameters.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to the GABAA receptor, typically at the benzodiazepine binding site.

Objective: To measure the displacement of a radiolabeled ligand from the GABAA receptor by a test compound.

Materials:

-

Rat brain tissue (whole brain except cerebellum) or cell membranes expressing the target GABAA receptor subtype.

-

[3H]Flunitrazepam (radioligand).

-

Non-specific binding control (e.g., 10 µM diazepam).[17]

-

Incubation buffer (e.g., Na-K phosphate buffer, pH 7.4).[17]

-

Test compounds at various concentrations.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare a membrane suspension from the brain tissue or cells.

-

In a series of tubes, add the membrane preparation, [3H]Flunitrazepam (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of the test compound.[17]

-

For non-specific binding, add a high concentration of an unlabeled ligand (e.g., diazepam).

-

Incubate the mixture for a defined period (e.g., 60 minutes at 25°C) to reach equilibrium.[17]

-

Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This system is ideal for studying the pharmacology of specific, recombinantly expressed GABAA receptor subtypes.

Objective: To characterize the modulation of specific GABAA receptor subunit combinations by a test compound.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the desired GABAA receptor subunits.

-

Microinjection system.

-

TEVC amplifier and data acquisition system.[18]

-

Two microelectrodes (one for voltage sensing, one for current injection).[18]

-

Perfusion system and recording chamber.[19]

-

Recording solution (e.g., ND96).

Procedure:

-

Surgically harvest oocytes from a female Xenopus laevis.

-

Inject the oocytes with the cRNA for the GABAA receptor subunits of interest.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with the two microelectrodes.[18]

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).[19]

-

Apply GABA to elicit a control current.

-

Co-apply the test compound with GABA to measure modulation.

-

Perform dose-response experiments to determine EC50 and maximal potentiation.

-

Analyze the data to characterize the subtype-selectivity and modulatory profile of the compound.

Signaling Pathways and Visualizations

The activation of GABAA receptors initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Core GABAA Receptor Signaling

This diagram illustrates the fundamental mechanism of GABAA receptor activation and positive allosteric modulation.

Caption: Basic mechanism of GABAA receptor activation and positive allosteric modulation.

Downstream Signaling via Calcium and PKC

In certain contexts, particularly during development, GABAA receptor activation can lead to depolarization and subsequent downstream signaling cascades.

Caption: GABAA receptor downstream signaling cascade involving Ca2+ and PKC.

GABAA Receptor Trafficking and Surface Expression

The number of GABAA receptors on the neuronal surface is tightly regulated, impacting the strength of inhibitory neurotransmission.

Caption: Simplified workflow of GABAA receptor trafficking and surface expression regulation.

Experimental Workflow for Patch-Clamp Analysis

This diagram outlines the logical flow of a whole-cell patch-clamp experiment for characterizing a GABAA PAM.

Caption: Logical workflow for a whole-cell patch-clamp experiment on a GABAA PAM.

Conclusion

GABAA receptor positive allosteric modulators represent a cornerstone of neuropharmacology, with profound therapeutic implications for a multitude of neurological and psychiatric disorders. A thorough understanding of their diverse mechanisms, quantitative pharmacology, and the intricate signaling pathways they modulate is paramount for the continued development of novel, more selective, and safer therapeutic agents. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to advance our knowledge of these critical modulators and their role in CNS function and disease.

References

- 1. Frontiers | Alterations in GABAA-Receptor Trafficking and Synaptic Dysfunction in Brain Disorders [frontiersin.org]

- 2. GABAA receptor trafficking and its role in the dynamic modulation of neuronal inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]